

Crystal Structure of 5-Isopropylimidazolidine-2,4-dione Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Isopropylimidazolidine-2,4-dione**

Cat. No.: **B101180**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **5-Isopropylimidazolidine-2,4-dione** monohydrate (also known as 5-isopropylhydantoin monohydrate). The information presented herein is crucial for understanding the solid-state properties of this compound, which is of significant interest in medicinal chemistry and drug development due to the pharmacological importance of the hydantoin scaffold.^{[1][2]} This document outlines the key crystallographic data, details the experimental procedures for its determination, and presents a logical workflow of the structural analysis.

Crystallographic Data Summary

The crystal structure of **5-Isopropylimidazolidine-2,4-dione** monohydrate has been determined by single-crystal X-ray diffraction.^{[1][3]} The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with one molecule of the hydantoin derivative and one water molecule in the asymmetric unit.^{[1][3]} The imidazolidine ring is nearly planar.^{[1][3]} The crystal structure is stabilized by a network of intermolecular N—H···O and O—H···O hydrogen bonds, which link the molecules into a supramolecular tape along the a-axis.^{[1][3]}

Table 1: Crystal Data and Structure Refinement Details^{[1][3]}

Parameter	Value
Empirical Formula	<chem>C6H10N2O2.H2O</chem>
Formula Weight	160.18
Temperature	296 K
Wavelength	1.54178 Å (Cu K α)
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	6.2688 (3) Å
b	9.2387 (4) Å
c	14.8280 (7) Å
Volume	858.77 (7) Å ³
Z	4
Calculated Density	1.239 Mg/m ³
Absorption Coefficient	0.84 mm ⁻¹
F(000)	344
Data Collection	
Diffractometer	Bruker SMART APEXII CCD
Reflections Collected	5702
Independent Reflections	1497 [R(int) = 0.027]
Refinement	
Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Parameters	1497 / 0 / 117
Goodness-of-fit on F ²	1.09

Final R indices [$I > 2\sigma(I)$]	R1 = 0.037, wR2 = 0.098
R indices (all data)	R1 = 0.041, wR2 = 0.101
Absolute Structure Parameter	0.2 (3)
Largest Diff. Peak and Hole	0.12 and -0.18 e. \AA^{-3}

Table 2: Hydrogen Bond Geometry (\AA , $^\circ$)[1]

D—H \cdots A	D—H	H \cdots A	D \cdots A	D—H \cdots A
N1—H1N1 \cdots O2 ⁱ	0.81(2)	2.12(2)	2.927(2)	174.0(19)
N2— H1N2 \cdots O1W ⁱⁱ	0.87(3)	1.88(3)	2.751(2)	173(2)
O1W— H1W1 \cdots O1	0.82(4)	1.95(4)	2.767(2)	173(3)
O1W— H2W2 \cdots O1 ⁱⁱⁱ	0.86(4)	1.98(4)	2.839(2)	171(4)

Symmetry codes:

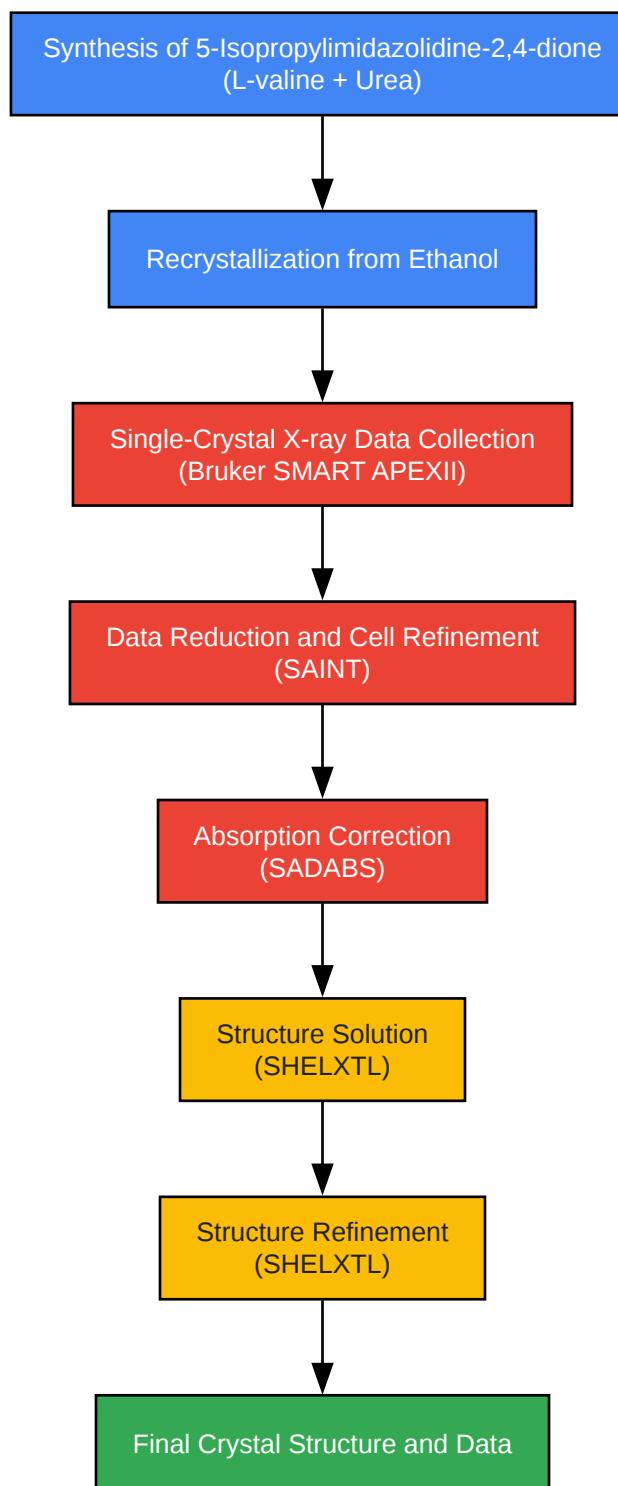
- (i) x-1, y, z; (ii)
- x+1, y, z; (iii) -
- x+1/2, -y, z+1/2

Experimental Protocols

Synthesis and Crystallization

The synthesis of **5-Isopropylimidazolidine-2,4-dione** was achieved through a one-pot dehydrative cyclization reaction of L-valine and urea.[1][3] The reaction was catalyzed by DPPOX in the presence of triethylamine (Et₃N) in acetonitrile (MeCN) at 50°C for 60 minutes.[1][3] Following the removal of the solvent, the residue was dissolved in ethyl acetate (EtOAc) and washed sequentially with aqueous HCl and aqueous NaHCO₃.[1][3] The organic layer was then dried and evaporated to yield the final product.[1][3]

Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.^[1]
^[3]


X-ray Data Collection and Structure Refinement

A colorless needle-like single crystal with dimensions 0.90 x 0.21 x 0.16 mm was selected for the X-ray diffraction study.^[1] Data were collected on a Bruker SMART APEXII CCD area-detector diffractometer using Cu K α radiation.^[1] A multi-scan absorption correction was applied using SADABS.^[1]

The crystal structure was solved and refined using the SHELXTL software package.^[1] The positions of hydrogen atoms H1N1, H1N2, H1W1, and H2W2 were located in a difference Fourier map and refined freely.^[1] The remaining hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.^[1]

Crystal Structure Determination Workflow

The logical workflow for the determination of the crystal structure of **5-Isopropylimidazolidine-2,4-dione** monohydrate is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Crystal Structure Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of 5-Isopropylimidazolidine-2,4-dione Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101180#crystal-structure-of-5-isopropylimidazolidine-2-4-dione-monohydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

